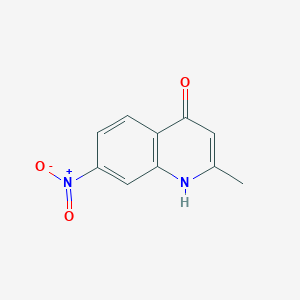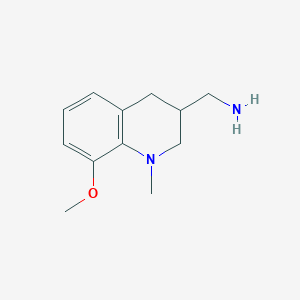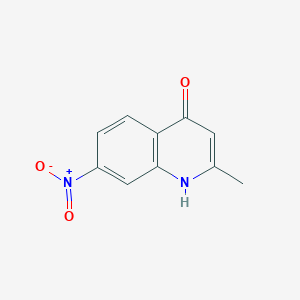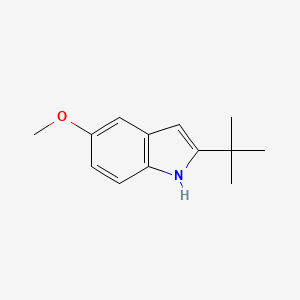
2-Methyl-7-nitroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-7-nitroquinolin-4(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a quinoline core with a methyl group at the second position and a nitro group at the seventh position.
準備方法
Synthetic Routes and Reaction Conditions:
Nitration of 2-Methylquinolin-4(1H)-one: The synthesis of 2-Methyl-7-nitroquinolin-4(1H)-one typically begins with the nitration of 2-Methylquinolin-4(1H)-one. This reaction involves the introduction of a nitro group at the seventh position of the quinoline ring. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Purification: After the nitration reaction, the product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the purification processes are scaled up accordingly.
化学反応の分析
Types of Reactions:
Reduction: 2-Methyl-7-nitroquinolin-4(1H)-one can undergo reduction reactions to convert the nitro group to an amino group, forming 2-Methyl-7-aminoquinolin-4(1H)-one. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. This is often achieved using nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Reduction: 2-Methyl-7-aminoquinolin-4(1H)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 2-Methyl-7-nitroquinolin-4(1H)-one is used as a building block in the synthesis of more complex quinoline derivatives
Biology and Medicine: In medicinal chemistry, this compound and its derivatives are studied for their potential biological activities. Quinoline derivatives have shown promise as antimicrobial, antiviral, and anticancer agents. Research is ongoing to explore the therapeutic potential of this compound in various disease models.
Industry: The compound is also used in the development of dyes and pigments due to its chromophoric properties. Its ability to absorb light makes it useful in the formulation of colorants for various industrial applications.
作用機序
The mechanism of action of 2-Methyl-7-nitroquinolin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication, making them effective as antimicrobial agents.
類似化合物との比較
2-Methylquinolin-4(1H)-one: Lacks the nitro group at the seventh position.
7-Nitroquinolin-4(1H)-one: Lacks the methyl group at the second position.
2-Methyl-7-aminoquinolin-4(1H)-one: The nitro group is reduced to an amino group.
Uniqueness: 2-Methyl-7-nitroquinolin-4(1H)-one is unique due to the presence of both a methyl group and a nitro group on the quinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
64334-95-8 |
|---|---|
分子式 |
C10H8N2O3 |
分子量 |
204.18 g/mol |
IUPAC名 |
2-methyl-7-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8N2O3/c1-6-4-10(13)8-3-2-7(12(14)15)5-9(8)11-6/h2-5H,1H3,(H,11,13) |
InChIキー |
RISSXSDSYFLKOV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899426.png)

![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11899441.png)
![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine](/img/structure/B11899455.png)


![2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899465.png)



